Cas no 54488-65-2 (2-(aminooxy)acetamide hydrochloride)

2-(aminooxy)acetamide hydrochloride 化学的及び物理的性質
名前と識別子
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- 1-(aminooxy)ethenamine hydrochloride (1:1)
- 2-(aminooxy)acetamide hydrochloride
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- インチ: 1S/C2H6N2O2.ClH/c3-2(5)1-6-4;/h1,4H2,(H2,3,5);1H
- InChIKey: BIUQVFWWPLIJJU-UHFFFAOYSA-N
- ほほえんだ: C(N)(=O)CON.[H]Cl
計算された属性
- せいみつぶんしりょう: 110.02481
じっけんとくせい
- PSA: 61.27
2-(aminooxy)acetamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-125296-0.5g |
2-(aminooxy)acetamide hydrochloride |
54488-65-2 | 95% | 0.5g |
$768.0 | 2023-02-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296611-50mg |
2-(Aminooxy)acetamide hydrochloride |
54488-65-2 | 95% | 50mg |
¥6177.00 | 2024-05-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296611-500mg |
2-(Aminooxy)acetamide hydrochloride |
54488-65-2 | 95% | 500mg |
¥16588.00 | 2024-05-09 | |
Enamine | EN300-125296-1000mg |
2-(aminooxy)acetamide hydrochloride |
54488-65-2 | 95.0% | 1000mg |
$986.0 | 2023-10-02 | |
Enamine | EN300-125296-250mg |
2-(aminooxy)acetamide hydrochloride |
54488-65-2 | 95.0% | 250mg |
$487.0 | 2023-10-02 | |
Enamine | EN300-125296-10000mg |
2-(aminooxy)acetamide hydrochloride |
54488-65-2 | 95.0% | 10000mg |
$4236.0 | 2023-10-02 | |
Enamine | EN300-125296-2500mg |
2-(aminooxy)acetamide hydrochloride |
54488-65-2 | 95.0% | 2500mg |
$1931.0 | 2023-10-02 | |
Enamine | EN300-125296-0.25g |
2-(aminooxy)acetamide hydrochloride |
54488-65-2 | 95% | 0.25g |
$487.0 | 2023-02-15 | |
Enamine | EN300-125296-10.0g |
2-(aminooxy)acetamide hydrochloride |
54488-65-2 | 95% | 10.0g |
$4236.0 | 2023-02-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296611-1g |
2-(Aminooxy)acetamide hydrochloride |
54488-65-2 | 95% | 1g |
¥24847.00 | 2024-05-09 |
2-(aminooxy)acetamide hydrochloride 関連文献
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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2. Book reviews
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
2-(aminooxy)acetamide hydrochlorideに関する追加情報
Introduction to 2-(aminooxy)acetamide hydrochloride (CAS No. 54488-65-2)
2-(aminooxy)acetamide hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 54488-65-2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, a hydrochloride salt derivative of 2-(aminooxy)acetamide, has garnered attention due to its versatile applications in medicinal chemistry and synthetic biology. Its unique structural features, comprising an aminooxy functional group linked to an acetamide backbone, make it a valuable intermediate in the synthesis of various bioactive molecules.
The aminooxy group (-NH-O-) in 2-(aminooxy)acetamide hydrochloride plays a crucial role in its reactivity and functionality. This moiety is known for its ability to participate in nucleophilic addition reactions, forming oxime derivatives that are widely used in organic synthesis and drug development. The presence of the acetamide moiety further enhances its utility, as it provides a reactive site for further functionalization via amide bond cleavage or formation.
In recent years, 2-(aminooxy)acetamide hydrochloride has been explored in the context of developing novel therapeutic agents. Its structural framework is conducive to the design of molecules with potential applications in treating neurological disorders, inflammatory conditions, and infectious diseases. The compound’s ability to act as a precursor for more complex pharmacophores has made it a subject of interest for medicinal chemists seeking to optimize drug candidates.
One of the most compelling aspects of 2-(aminooxy)acetamide hydrochloride is its role in the synthesis of peptide mimetics. Peptide-based drugs have shown great promise in treating various diseases, but their inherent instability and poor bioavailability often limit their clinical use. By incorporating 2-(aminooxy)acetamide hydrochloride into peptide-like structures, researchers can enhance stability and improve pharmacokinetic properties. This approach has been particularly effective in designing peptidomimetics that mimic the activity of natural peptides while avoiding their drawbacks.
Recent studies have highlighted the compound’s utility in the development of protease inhibitors. Proteases are enzymes that play critical roles in many biological processes, and their overactivity or misregulation is associated with numerous diseases, including cancer and viral infections. The aminooxy group in 2-(aminooxy)acetamide hydrochloride allows for the formation of covalent bonds with protease active sites, leading to the development of potent inhibitors. These inhibitors have shown promise in preclinical studies as potential treatments for various conditions.
The synthetic versatility of 2-(aminooxy)acetamide hydrochloride also extends to its use as a building block for heterocyclic compounds. Heterocycles are essential components of many pharmaceuticals due to their ability to mimic natural biological structures and interact with biological targets. By functionalizing the acetamide group, chemists can introduce diverse substituents that alter the electronic properties and binding affinity of the resulting heterocycles. This flexibility has enabled the creation of novel molecules with tailored pharmacological properties.
In addition to its pharmaceutical applications, 2-(aminooxy)acetamide hydrochloride has found utility in materials science and chemical biology. Its ability to participate in cross-coupling reactions makes it a valuable reagent for constructing complex molecular architectures. These applications are particularly relevant in the development of advanced materials with specific chemical properties, such as polymers with enhanced stability or functionalized surfaces for biosensing.
The chemical properties of 2-(aminooxy)acetamide hydrochloride make it an excellent candidate for studying reaction mechanisms and developing new synthetic methodologies. Researchers have leveraged its reactivity to explore novel catalytic systems and improve existing synthetic routes. These efforts have not only advanced fundamental chemical knowledge but also provided practical tools for drug discovery and industrial applications.
The safety profile of 2-(aminooxy)acetamide hydrochloride is another critical consideration. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. Its stability under various conditions and compatibility with standard solvents make it a convenient choice for synthetic applications.
In conclusion, 2-(aminooxy)acetamide hydrochloride (CAS No. 54488-65-2) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents, synthetic intermediates, and advanced materials. As research continues to uncover new applications for this compound, its importance in the chemical sciences is likely to grow further.
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